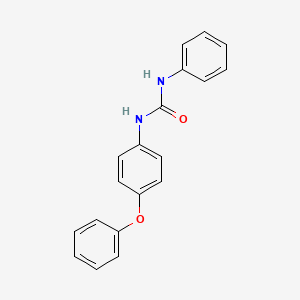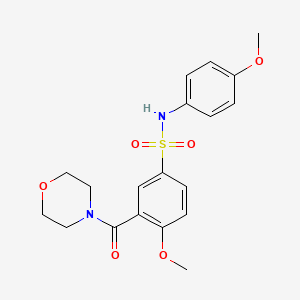
4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MMPS, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMPS is a small molecule inhibitor that has been shown to have potent anticancer activity against a wide range of cancer cell lines.
Mécanisme D'action
4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a potent inhibitor of MMPs, which are enzymes that degrade the extracellular matrix (ECM) and play a crucial role in cancer cell invasion and metastasis. MMPs are overexpressed in several types of cancer, and their inhibition has been shown to have potent anticancer activity. This compound inhibits the activity of MMPs by binding to their active site and preventing the cleavage of ECM proteins, thereby inhibiting cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity against a wide range of cancer cell lines. Several studies have reported that this compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of MMPs. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potent anticancer activity against a wide range of cancer cell lines. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation of this compound is its instability in aqueous solutions, which makes it difficult to store and use in lab experiments.
Orientations Futures
Several future directions can be explored for the development of 4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide as a potential anticancer agent. One of the future directions is the optimization of the synthesis method to improve the solubility and stability of this compound in aqueous solutions. Another future direction is the development of novel formulations of this compound that can improve its bioavailability and pharmacokinetic properties. Additionally, the combination of this compound with other anticancer agents can be explored to enhance its anticancer activity and reduce the development of drug resistance. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in cancer treatment.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in cancer treatment. This compound exhibits potent anticancer activity against a wide range of cancer cell lines by inhibiting the activity of MMPs. This compound has low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the poor solubility and instability of this compound in aqueous solutions are limitations that need to be addressed. Several future directions can be explored to further develop this compound as a potential anticancer agent.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxyphenyl isocyanate with 4-morpholinylcarbonyl chloride followed by the reaction with 4-methoxybenzenesulfonyl chloride. The final product is obtained by purification through column chromatography. The chemical structure of this compound is shown in Figure 1.
Applications De Recherche Scientifique
4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.
Propriétés
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-5-3-14(4-6-15)20-28(23,24)16-7-8-18(26-2)17(13-16)19(22)21-9-11-27-12-10-21/h3-8,13,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKSZKXHBIDRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![methyl 2-[(4-phenylbutanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5884083.png)
![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)
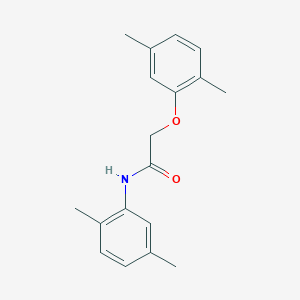
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)
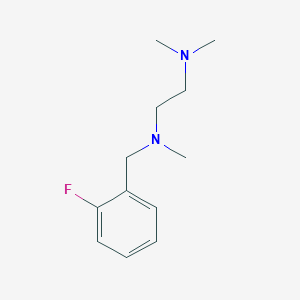
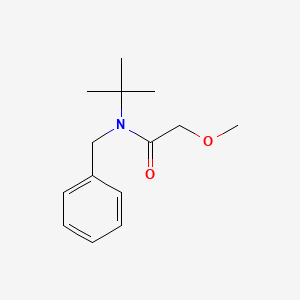
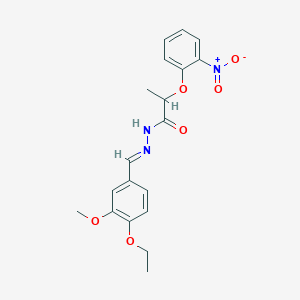
![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)
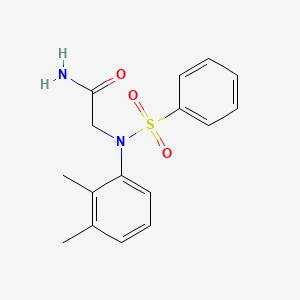

![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)
